![molecular formula C8H14O3 B14636159 4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl- CAS No. 54340-98-6](/img/structure/B14636159.png)
4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl- is a heterocyclic compound that features a fused pyran and dioxin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl- typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, high yields, and the ability to form complex structures from simple substrates in a single step. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multicomponent reactions, with optimizations for yield and purity. The absence of metal catalysts and the use of environmentally friendly conditions make these methods suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Applications De Recherche Scientifique
4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl- exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The specific mechanism depends on the context in which the compound is used, such as its role in a biological system or its function in a material .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyran and dioxin derivatives, such as:
- 4H-Pyran-4-one
- 2H-Pyran-2-one
- 1,3-Dioxane
- 1,4-Dioxane
Uniqueness
4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl- is unique due to its fused ring system, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require specific structural features, such as in drug design or material science .
Propriétés
Numéro CAS |
54340-98-6 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
8a-methyl-4a,5,7,8-tetrahydro-4H-pyrano[4,3-d][1,3]dioxine |
InChI |
InChI=1S/C8H14O3/c1-8-2-3-9-4-7(8)5-10-6-11-8/h7H,2-6H2,1H3 |
Clé InChI |
DJRKTOCOJNLGNB-UHFFFAOYSA-N |
SMILES canonique |
CC12CCOCC1COCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


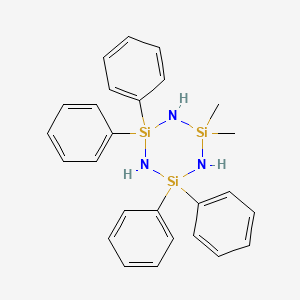
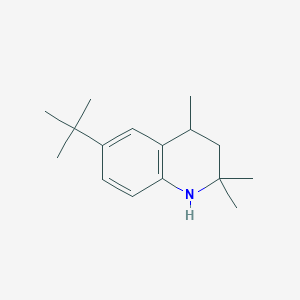
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
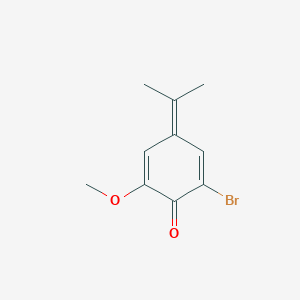

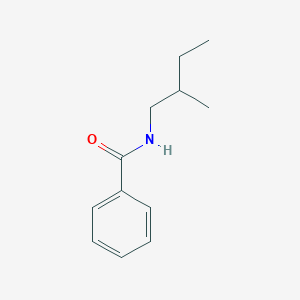
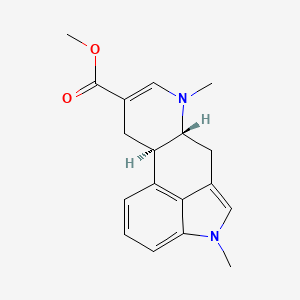
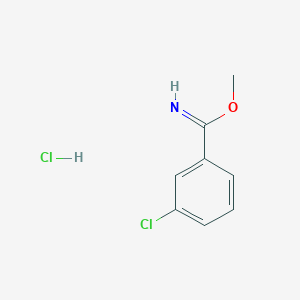

![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)

![6-[1-(4-Methoxyanilino)ethylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14636142.png)
![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)
